3-(3-Methylphenyl)pyridine
Overview
Description
3-(3-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of highly substituted pyridines, such as 3-(3-Methylphenyl)pyridine, can be achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air . This transformation allows FeCl3 to act as both an acid catalyst and an oxidant for the intermediate dihydropyridine . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .Molecular Structure Analysis
The molecular structure of 3-(3-Methylphenyl)pyridine consists of a pyridine ring attached to a methylphenyl group . The exact mass and monoisotopic mass of the compound are 169.089149355 g/mol .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Methylphenyl)pyridine primarily involve the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone . In this transformation, FeCl3 acts as both an acid catalyst and an oxidant for the intermediate dihydropyridine .Physical And Chemical Properties Analysis
3-(3-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 155 . The compound has one rotatable bond .Scientific Research Applications
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Medicinal Chemistry
- Pyridine and its analogs are a precious source of clinically useful agents in medicinal chemistry research .
- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
- Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
- Many vitamins, such as pyridoxine, niacin, and nicotine, have high potency and selectivity in many biological systems .
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Anticancer Properties
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Biomedical Applications
- More than 300,000 1H-pyrazolo [3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
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Synthesis of Biologically Active Compounds
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date .
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Pyridinium Salts
- Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
- This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .
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1H-Pyrazolo[3,4-b]pyridines
- More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
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Agrochemicals
- Pyridine is a key component in over 95 agrochemical products, making it the most commercially successful heterocycle in the synthesis of plant protection chemicals in the 21st century .
- The pyridine fragment can modify the properties of compounds, sometimes changing their application, and can be a unique pharmacophore .
- In 2013, 8 plant protection compounds containing the pyridine ring in their structure were among the top 45 agrochemicals with total sales of $5 billion, which is about 10% of the world agrochemical market .
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Synthesis of Biologically Active Compounds
- The pyridine molecule is very similar to the molecule of benzene as a result of which it is often used to imitate its structure in bioisosteric analogs .
- The pyridine fragment has a number of peculiar properties that are used in the design of biologically active substances .
- Pyridine has a basic character, its molecule is polar, less hydrophobic, and is resistant to oxidases .
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Cross-Coupling Reactions
- Cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and ( o -tolyl) 3 P provides useful biaryl building blocks .
- Additionally, the catalytic system was also suited well for the coupling reaction of benzyl halides with pyridyl aluminum reagents to afford a series of pyridylarylmethanes .
properties
IUPAC Name |
3-(3-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDBHTYIYKOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399707 | |
Record name | 3-(3-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)pyridine | |
CAS RN |
4385-67-5 | |
Record name | 3-(3-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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